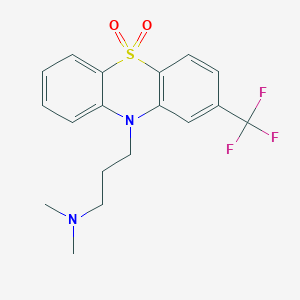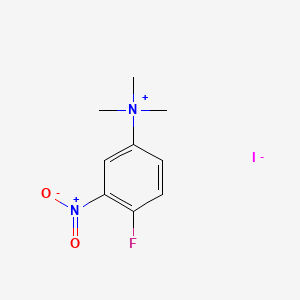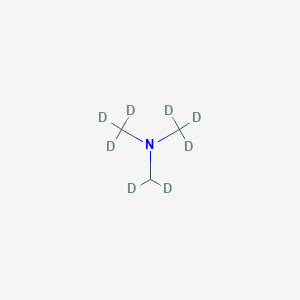![molecular formula C5F11SO2N(C2H5)CH2COOH<br>C9H8F11NO4S B13417649 Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- CAS No. 68957-31-3](/img/structure/B13417649.png)
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-: is a chemical compound with the molecular formula C9H7F11NO4S . This compound is known for its unique structure, which includes a glycine backbone modified with an ethyl group and an undecafluoropentylsulfonyl group. The presence of fluorine atoms in its structure imparts distinctive chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- typically involves the following steps:
Starting Materials: The synthesis begins with glycine and undecafluoropentylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors to control reaction conditions and optimize yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atoms in the undecafluoropentyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of fluorinated compounds.
Wirkmechanismus
The mechanism of action of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and proteins. The undecafluoropentylsulfonyl group can form strong interactions with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The compound’s fluorine atoms also contribute to its unique binding properties and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, N-ethyl-N-[(trifluoromethyl)sulfonyl]-: A similar compound with a trifluoromethylsulfonyl group instead of an undecafluoropentylsulfonyl group.
Glycine, N-ethyl-N-[(pentafluoroethyl)sulfonyl]-: Contains a pentafluoroethylsulfonyl group.
Glycine, N-ethyl-N-[(heptafluoropropyl)sulfonyl]-: Features a heptafluoropropylsulfonyl group.
Uniqueness
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is unique due to the presence of the undecafluoropentyl group, which imparts higher hydrophobicity and stability compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring strong hydrophobic interactions and chemical stability.
Eigenschaften
CAS-Nummer |
68957-31-3 |
|---|---|
Molekularformel |
C5F11SO2N(C2H5)CH2COOH C9H8F11NO4S |
Molekulargewicht |
435.21 g/mol |
IUPAC-Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C9H8F11NO4S/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18/h2-3H2,1H3,(H,22,23) |
InChI-Schlüssel |
MJELJHFNXRAPHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)






![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
